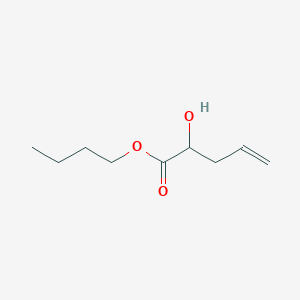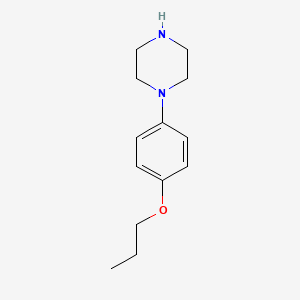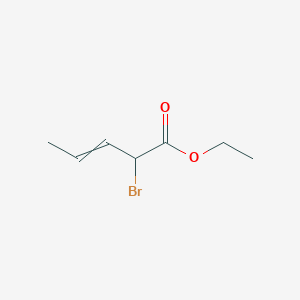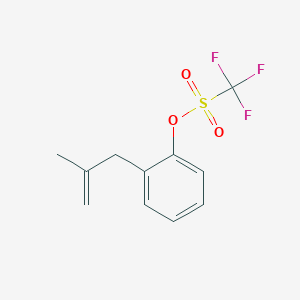
4-Pentenoic acid, 2-hydroxy-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-hydroxy-, butyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 4-pentenoic acid, featuring a hydroxyl group at the second carbon and a butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentenoic acid, 2-hydroxy-, butyl ester typically involves the esterification of 4-pentenoic acid with butanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+ButanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-, butyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-hydroxy-, butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentenoic acid, 2-oxo-, butyl ester.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Pentenoic acid, 2-oxo-, butyl ester.
Reduction: Butyl 4-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-hydroxy-, butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-pentenoic acid, 2-hydroxy-, butyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds, influencing the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentenoic acid, 2-hydroxy-, ethyl ester
- 4-Pentenoic acid, 2-hydroxy-, methyl ester
- 4-Pentenoic acid, 2-hydroxy-, propyl ester
Uniqueness
4-Pentenoic acid, 2-hydroxy-, butyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The butyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
CAS-Nummer |
193553-13-8 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
butyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-7-12-9(11)8(10)6-4-2/h4,8,10H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
QWXPSVGZSXTLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)


![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)

![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
